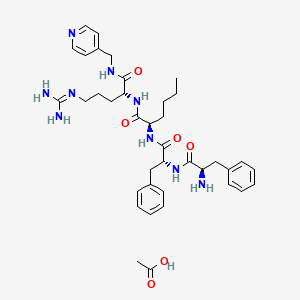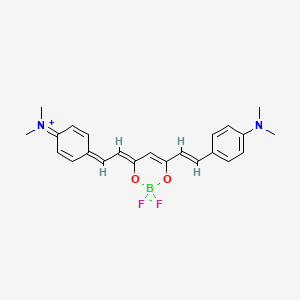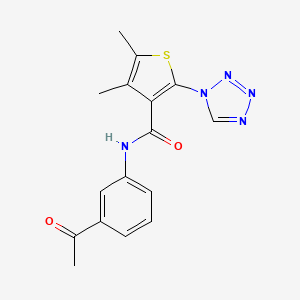
Cyanine5 amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanine5 amine is a photostable, red-emitting fluorescent dye with a free amino group . It’s an analog of Cy5® amine . It’s used for reaction with activated esters and activated carboxy groups . The dye is soluble in water, DMSO, and ethanol .
Synthesis Analysis
The synthesis of amines, such as Cyanine5 amine, involves various reactions. These include the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .Molecular Structure Analysis
The molecular weight of Cyanine5 amine is 653.77 . Its chemical formula is C38H53ClN4O.HCl . The chemical name is 1- [6- (6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2- [ (1 E ,3 E ,5 E )-5- (1,3,3-trimethylindolin-2-ylidene)penta-1,3-dienyl]-3 H -indolium chloride hydrochloride .Chemical Reactions Analysis
Cyanine5 amine can react with a variety of activated esters and other electrophilic reagents . For example, this amine can be coupled with EDC-activated carboxylic groups .Physical And Chemical Properties Analysis
Cyanine5 amine is a solid substance . It’s soluble in water, DMSO, and ethanol . It’s photostable and has an excitation at 646nm and emission at 662nm .Scientific Research Applications
1. Biomedical Applications
Cyanine dyes, including Cyanine5 amine, are promising in biomedical applications. A study by Liu & Wang (2018) explored the use of amine-terminated dendrimers in loading cyanine dyes, demonstrating enhanced stability and cancer cell specificity. This application is significant for cancer theranostic applications, highlighting the potential of Cyanine5 amine in targeted drug delivery and diagnostics in oncology (Liu & Wang, 2018).
2. Photorelease of Biological Compounds
Cyanine dyes have been identified as effective agents for photoreleasing biological compounds, utilizing near-infrared light. Mathew & Greer (2019) discussed a cyanine conjugate designed for the heterolytic photocleavage of aryl amines, triggered by NIR light. This application is crucial for controlled drug delivery and release in targeted therapies (Mathew & Greer, 2019).
3. Fluorescence Imaging in Biological Studies
Kojima et al. (2007) developed cyanine dyes, including amine-substituted tricarbocyanines, for fluorescence imaging studies. These dyes change fluorescence properties in response to specific reactions, such as with nitric oxide or zinc ions. This application is vital for visualizing and measuring biological processes at a cellular level (Kojima et al., 2007).
4. Optical Imaging and Drug Delivery
Gorka, Nani, & Schnermann (2018) discussed the use of pentamethine and heptamethine cyanines, including Cyanine5, in fluorescence-based applications for imaging and drug delivery. The intrinsic reactivity of the cyanine chromophore is harnessed to address challenges in complex physiological settings, providing insights into the versatile applications of Cyanine5 amine (Gorka, Nani, & Schnermann, 2018).
Future Directions
properties
CAS RN |
1807589-58-7 |
|---|---|
Product Name |
Cyanine5 amine |
Molecular Formula |
C38H54Cl2N4O |
Molecular Weight |
653.78 |
IUPAC Name |
3H-Indolium, 2-[5-[1-[6-[(6-aminohexyl)amino]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1,3,3-trimethyl- |
SMILES |
CC(C1=CC=CC=C1N/2C)(C)C2=C/C=C/C=C/C3=[N+](CCCCCC(NCCCCCC[NH3+])=O)C4=CC=CC=C4C3(C)C.[2Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Cyanine5 amine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



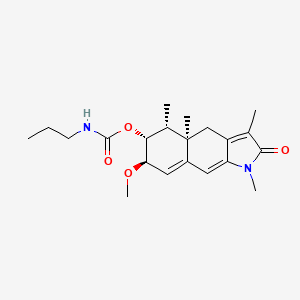
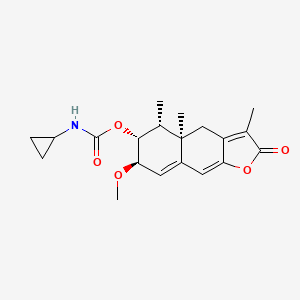
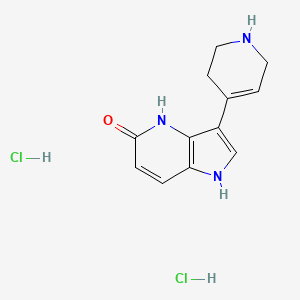
![[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-[2-[1'-acetyl-7-[2-[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydropyran-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]tetrahydropyran-2-yl]methyl acetate](/img/structure/B606790.png)
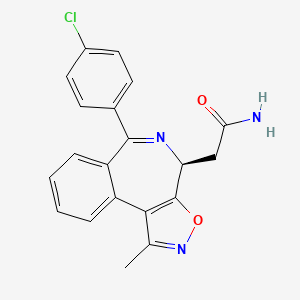
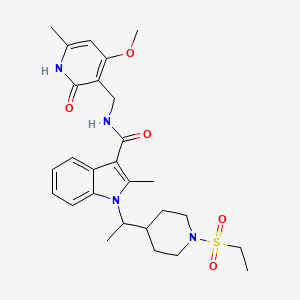
![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide](/img/structure/B606796.png)
![(4r)-4-Methyl-6-[1-Methyl-3-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-5-Yl]-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One](/img/structure/B606800.png)
![2,2'-[1,4-Naphthalenediylbis[(4-methoxyphenylsulfonyl)imino]]bisacetic acid](/img/structure/B606804.png)
